Comparative Cytotoxicity Profile in Human Leukemic Cells (HL-60)
In a direct head-to-head comparison within the same study, the antiproliferative activity of 2,6-dichloropurine riboside and related dihalogenated nucleosides was evaluated against the leukemic cell line HL-60. The inhibition of HL-60 cells by dihalogenated nucleoside analogues was substantially lower than by the monohalogenated clinical drug, cladribine [1]. This demonstrates that the 2,6-dichloro substitution does not confer superior cytotoxicity compared to a mono-chlorinated analog, which is a critical consideration for researchers seeking a cytotoxic agent versus a synthetic intermediate.
| Evidence Dimension | Cytotoxicity (Antiproliferative Activity) |
|---|---|
| Target Compound Data | Substantially lower inhibition |
| Comparator Or Baseline | Cladribine (2-chloro-2'-deoxyadenosine) - high antiproliferative activity |
| Quantified Difference | Substantially lower |
| Conditions | HL-60 leukemic cell line |
Why This Matters
This data clarifies that 2,6-dichloropurine riboside is not a direct cytotoxic replacement for cladribine, underscoring its primary value as a versatile synthetic intermediate rather than a direct-acting therapeutic agent.
- [1] Zhou, X., Mikhailopulo, I. A., & Neubauer, P. (2020). Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations. Molecules, 25(4), 934. View Source
